"Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" CAS number
"Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" CAS number
An In-depth Technical Guide to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Synthesis, Properties, and Application in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a pivotal chemical intermediate in modern pharmaceutical manufacturing. We will delve into its fundamental properties, validated synthesis protocols, and its critical role in the development of anticoagulant therapies. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Core Significance
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, identified by the CAS Number 212322-56-0 , is a sophisticated synthetic molecule of considerable interest.[1] While it is recognized as a potential impurity in the final drug product, its primary significance lies in its role as a key intermediate in the synthesis of Dabigatran etexilate, a potent, non-peptide direct thrombin inhibitor used as an oral anticoagulant.[1][2][]
The molecular architecture, featuring a substituted benzamide core linked to a pyridine ring and an ethyl propanoate side-chain, makes it a valuable scaffold.[1] This structure is not only crucial for building the Dabigatran molecule but also presents potential for kinase inhibitor design, highlighting its broader utility in medicinal chemistry research.[1][4][5] Understanding the synthesis and properties of this intermediate is therefore essential for optimizing the production of Dabigatran and for exploring new therapeutic agents.
Physicochemical and Structural Properties
The compound typically appears as a white to light yellow or pale beige solid, often in a crystalline powder form.[] Its structural and physical properties are well-documented and critical for its handling, reaction optimization, and characterization.
Key Properties Summary
A compilation of its core physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 212322-56-0 | [6][7] |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [6][7] |
| Molecular Weight | 342.40 g/mol | |
| Melting Point | 104.0 to 108.0 °C | [2] |
| Appearance | White to Light yellow powder/crystal | |
| Solubility | Soluble in Methanol; Slightly soluble in DMSO | [2] |
| Storage | Refrigerated (0-10°C), under inert atmosphere | [6] |
Molecular Structure and Crystallography
The molecular structure consists of a central benzene ring twisted with respect to the pyridine ring, with a reported dihedral angle of 63.29 (15)°.[8] This non-planar conformation is a key feature influencing its binding capabilities and reactivity. In its crystalline state, molecules are interconnected through N—H⋯O hydrogen bonds, forming chains and slabs.[8]
Caption: Molecular structure of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant synthesis of the title compound involves the catalytic hydrogenation of its nitro precursor, Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate (CAS: 429659-01-8).[2][9] This reaction is a classic example of nitro group reduction, a fundamental transformation in the synthesis of aromatic amines which are common in pharmaceuticals.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures.[2]
Step 1: Reactor Charging
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In a suitable hydrogenation reactor, charge 43 g of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzoylamino)propionate.
-
Add 4.7 g of a Nickel-based catalyst (e.g., Raney Nickel). The choice of a heterogeneous catalyst like Nickel is driven by its high activity for nitro group reduction and ease of removal via filtration post-reaction.
-
Add a sufficient volume of Tetrahydrofuran (THF) (e.g., 400 mL) as the solvent. THF is selected for its ability to dissolve the starting material and its stability under hydrogenation conditions.
Step 2: Inerting the Atmosphere
-
Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, at least three times to completely remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
Step 3: Hydrogenation Reaction
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin vigorous stirring and heat the reaction mixture to 60°C. The elevated temperature increases the reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor again with nitrogen.
-
Filter the reaction mixture to remove the nickel catalyst. Wash the filter cake with a small amount of fresh THF to recover any adsorbed product.
-
Combine the filtrate and washings. Dry the solution over anhydrous sodium sulfate to remove any water.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. A typical yield for this process is high, often around 96%.[2]
Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target intermediate.
Application in Drug Development
The primary application of this compound is as a direct precursor in the multi-step synthesis of Dabigatran etexilate.
Role as a Key Intermediate for Dabigatran Etexilate
Dabigatran is a direct thrombin inhibitor, and its prodrug form, Dabigatran etexilate, is orally administered. The synthesis of this complex molecule relies on the specific functional groups present in Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. The two amine groups on the benzene ring are differentially reactive and allow for sequential chemical modifications that ultimately build the core structure of Dabigatran. Its role as an impurity is also noted, making its characterization and control vital in pharmaceutical quality assurance.[1][2]
Caption: The compound's central position in the Dabigatran etexilate synthesis pathway.
Safety and Handling
Proper handling and storage are imperative for maintaining the integrity of the compound and ensuring laboratory safety.
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Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]
-
Storage Conditions: The compound is heat-sensitive and should be stored in a dark place under an inert atmosphere (nitrogen or argon) at refrigerated temperatures between 2-8°C.[2][6]
Conclusion
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS: 212322-56-0) is more than just a chemical name; it is a cornerstone intermediate in the synthesis of a life-saving anticoagulant drug. Its well-defined physicochemical properties and established synthesis protocols underscore its importance in pharmaceutical manufacturing. This guide provides the foundational knowledge required for scientists and researchers to effectively utilize, handle, and understand this critical molecule in their drug development endeavors.
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